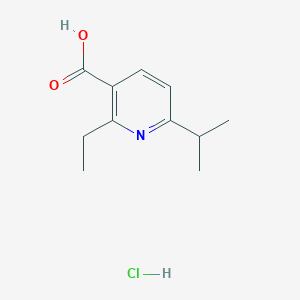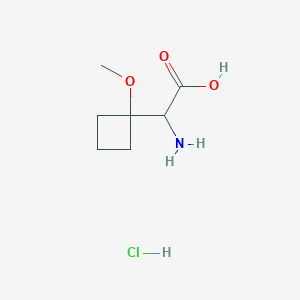
3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
“3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C7H12F2N2O . It is related to 2-Amino-3-(3,3-difluoropyrrolidin-1-yl)propan-1-ol .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The pyrrolidine ring in this compound is substituted with two fluorine atoms at the 3-position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 180.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass is 180.10741940 g/mol . The topological polar surface area is 49.5 Ų .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications:
- Synthesis of potent drugs for treating infections caused by Gram-positive pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Compounds with fluorinated pyrrolidinyl substituents exhibited significant antibacterial activity (Inagaki et al., 2003).
- Development of dipeptidyl peptidase IV inhibitors for treating type 2 diabetes. One compound, a potent and orally active DPP-4 inhibitor, showed excellent selectivity and in vivo efficacy in animal models (Edmondson et al., 2006).
Organic Synthesis and Chemical Properties:
- Utilization in Gewald and Dimroth reactions for constructing 1,2,3-triazole and thiophene frameworks. These compounds were used as activated ketomethylenic compounds showing high reactivity and yielding the target products in high yields (Pokhodylo & Shyyka, 2014).
Biochemistry Applications:
- Investigation of metabolic, excretion, and pharmacokinetic properties in different species, including humans. The major route of metabolism was hydroxylation at specific positions in the molecule, contributing to its pharmacokinetic profile (Sharma et al., 2012).
Propiedades
IUPAC Name |
3-amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2O/c8-7(9)2-4-11(5-7)6(12)1-3-10/h1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKOJGWQBFRZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382594.png)
![Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1382597.png)
![4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382598.png)
![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382601.png)


![2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1382606.png)
![5-Azaspiro[2.3]hexane trifluoroacetate](/img/structure/B1382607.png)

